2,3-Difluoro-5-(4-methoxyphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-(4-methoxyphenyl)aniline: is an aromatic amine compound characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 2,3-Difluoro-5-(4-methoxyphenyl)aniline may involve multi-step synthesis processes that ensure high yield and purity. These processes often include catalytic hydrogenation, Bamberger rearrangement, and continuous flow reactors to optimize reaction conditions and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 2,3-Difluoro-5-(4-methoxyphenyl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Fluorine atoms can increase the metabolic stability and bioavailability of drug molecules .
Industry: In the materials science industry, this compound can be used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The methoxyphenyl group can also contribute to the compound’s overall pharmacological profile by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
2,3-Difluoroaniline: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyaniline: Lacks the fluorine atoms, which can affect its reactivity and stability.
2,3-Difluoro-4-methoxyaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2,3-Difluoro-5-(4-methoxyphenyl)aniline is unique due to the combination of fluorine atoms and a methoxyphenyl group on the aniline core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C13H11F2NO |
---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
2,3-difluoro-5-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-10-4-2-8(3-5-10)9-6-11(14)13(15)12(16)7-9/h2-7H,16H2,1H3 |
InChI Key |
OVBFHYJVXFHVMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.